molecular formula C23H20N4O3S B2794166 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide CAS No. 868212-70-8

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B2794166
CAS No.: 868212-70-8
M. Wt: 432.5
InChI Key: LUABIJMZRZHFKX-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide is a sulfonamide-containing acetamide derivative featuring a naphthalen-1-yl group linked to the acetamide core and a 4-methylpyrimidin-2-yl sulfamoyl moiety on the phenyl ring. Its structural uniqueness lies in the naphthalene substituent, which distinguishes it from benzamide or smaller aromatic analogs.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-16-13-14-24-23(25-16)27-31(29,30)20-11-9-19(10-12-20)26-22(28)15-18-7-4-6-17-5-2-3-8-21(17)18/h2-14H,15H2,1H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUABIJMZRZHFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide typically involves the reaction of 4-amino-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide with sulfonyl chlorides in dry pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of dihydrofolic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, the compound effectively disrupts bacterial folate synthesis, leading to cell death . Additionally, its anticancer activity is attributed to its ability to inhibit enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Core Acetamide vs. Benzamide Derivatives
  • Compound 16 (): 2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide replaces the acetamide-naphthalene group with a benzamide linked to a 2,3-dimethylphenylamino moiety. The absence of naphthalene diminishes hydrophobic interactions, as evidenced by its lower molecular weight (487.58 g/mol vs. ~452–462 g/mol for acetamide derivatives) .
  • Compound 8 (): Features a dichlorophenylamino-acetamide structure. Impact: The electron-withdrawing chlorine atoms enhance polarity, contrasting with the naphthalene’s hydrophobicity. This may influence solubility and membrane permeability .
Sulfamoyl Group Variations
  • Compound BH52234 (): 2-(5-methoxy-1-benzofuran-3-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide substitutes naphthalene with a methoxybenzofuran group.
  • N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (): Replaces 4-methylpyrimidin-2-yl with 2,6-dimethylpyrimidin-4-yl. Impact: Altered pyrimidine substitution patterns modify steric and electronic interactions with enzymes, as seen in carbonic anhydrase inhibitors .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Rf Value (Solvent System) Key Substituents
Target Compound ~462 (estimated) Not reported Not reported Naphthalen-1-yl, 4-methylpyrimidin-2-yl
Compound 16 (benzamide analog) 487.58 159–161 0.81 Benzamide, 2,3-dimethylphenylamino
Compound 8 (dichlorophenyl analog) Not reported 168–173 0.79 Dichlorophenylamino, acetamide
BH52234 (benzofuran analog) 452.48 Not reported Not reported Methoxybenzofuran
  • Key Observations :
    • The naphthalene group increases molecular hydrophobicity, likely elevating logP compared to benzamide or benzofuran analogs.
    • Melting points for acetamide derivatives (e.g., 165–173°C in ) suggest moderate crystallinity, influenced by aromatic stacking .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and what critical reaction conditions influence yield and purity?

The synthesis involves multi-step reactions:

  • Sulfamoylation : Coupling 4-methylpyrimidin-2-amine with 4-aminophenylsulfonyl chloride under basic conditions (pyridine/DCM, 0–5°C).
  • Acetamide formation : Nucleophilic acyl substitution using naphthalen-1-ylacetyl chloride. Critical conditions include temperature control (<5°C) during sulfonylation to prevent decomposition and anhydrous environments for acylation. Purification via silica gel column chromatography (ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic methods confirm structural integrity, and how are discrepancies resolved?

  • 1H/13C NMR (DMSO-d6): Assigns proton/carbon environments (e.g., δ 2.33 ppm for pyrimidine-CH3 ).
  • IR : Identifies sulfonamide (1320–1250 cm⁻¹) and amide (1680–1630 cm⁻¹) stretches. Discrepancies are resolved using 2D NMR (COSY, HSQC) and DFT-simulated spectra .

Q. What are the primary research applications in medicinal chemistry?

The sulfamoyl-phenylacetamide scaffold enables enzyme inhibition (e.g., carbonic anhydrase) via hydrogen bonding, while the naphthyl group enhances lipophilicity. Applications include anticancer (topoisomerase II inhibition) and anti-inflammatory (RORγt antagonism) research. The 4-methylpyrimidine improves metabolic stability .

Advanced Questions

Q. How can computational modeling guide bioactivity optimization?

  • Molecular docking : Predicts binding interactions (e.g., π-π stacking between naphthyl and hydrophobic pockets in RORγt).
  • Molecular dynamics (MD) : Assesses complex stability (100 ns simulations) with binding free energies calculated via MM-PBSA. Experimental validation includes SPR for affinity measurements and IL-17 suppression assays in TH17 cells .

Q. What strategies address poor aqueous solubility in pharmacological testing?

  • Co-solvents : 10% DMSO/PBS for initial assays.
  • Structural modifications : Introducing polar groups (e.g., hydroxyl at pyrimidine 4-position) or replacing naphthyl with indole.
  • QSPR models : Predict logP/solubility to guide synthesis. Bioisosteric replacement of sulfamoyl with carbamates retains activity .

Q. How do crystallization conditions affect polymorph identification?

  • Polymorph screening : Solvent evaporation (ethanol, acetonitrile) and cooling crystallization.
  • Analytical workflow : DSC detects thermal transitions; PXRD distinguishes lattice arrangements. Synchrotron X-ray resolves subtle differences. Stability studies (40°C/75% RH) guide pharmaceutical form selection .

Q. What mechanistic insights explain regioisomeric by-products during sulfamoylation?

Competing N- vs. O-sulfamoylation arises from pyrimidine amine ambident nucleophilicity. DFT calculations show N-path is kinetically favored (ΔG‡ = 18.3 kcal/mol). Catalytic DMAP (2 mol%) increases N-selectivity to 95:5. Inline FTIR monitors reaction progress .

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